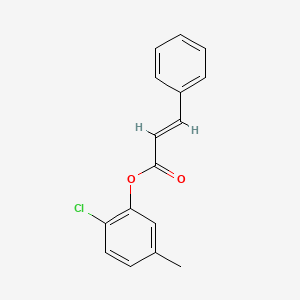

2-chloro-N-(2,5-dichlorophenyl)-4-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

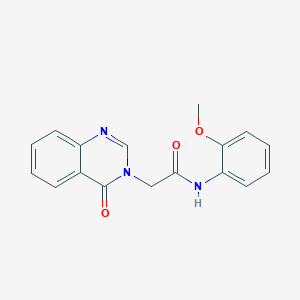

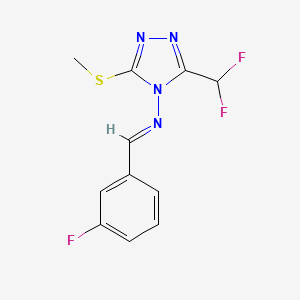

2-chloro-N-(2,5-dichlorophenyl)-4-methylbenzamide, also known as diclosulam, is a herbicide that belongs to the sulfonylurea family. It is widely used in agriculture to control broadleaf weeds in crops such as corn, soybeans, and wheat. The chemical structure of diclosulam includes a benzamide and a sulfonylurea moiety, which are responsible for its herbicidal activity.

Mechanism of Action

Diclosulam works by inhibiting the activity of acetolactate synthase, an enzyme that is essential for the biosynthesis of branched-chain amino acids in plants. This leads to the accumulation of toxic metabolites and the eventual death of the plant.

Biochemical and Physiological Effects:

Diclosulam has been found to have no significant impact on the biochemical and physiological processes of crops. However, some studies have shown that 2-chloro-N-(2,5-dichlorophenyl)-4-methylbenzamide can affect the growth and development of non-target plants, particularly legumes.

Advantages and Limitations for Lab Experiments

Diclosulam is a widely used herbicide in agriculture and has been extensively studied for its herbicidal activity. However, its use in laboratory experiments is limited due to its high cost and the availability of other herbicides with similar properties.

Future Directions

There are several areas of research that can be explored in the future to further understand the properties and applications of 2-chloro-N-(2,5-dichlorophenyl)-4-methylbenzamide. These include:

1. Development of new formulations of this compound that are more effective and environmentally friendly.

2. Investigation of the impact of this compound on soil microorganisms and its potential for soil remediation.

3. Study of the effects of this compound on non-target plants and its potential for use in weed management in natural ecosystems.

4. Exploration of the molecular mechanisms of this compound resistance in weeds and the development of strategies to overcome it.

5. Investigation of the potential of this compound as a lead compound for the development of new herbicides with improved properties.

In conclusion, this compound is a herbicide that has been widely used in agriculture for its effective control of broadleaf weeds in crops. Its mechanism of action involves the inhibition of acetolactate synthase, an essential enzyme for plant growth. While this compound has a low toxicity to non-target organisms, its impact on non-target plants and soil microorganisms requires further investigation. Future research can help to improve the properties and applications of this compound and lead to the development of new herbicides with improved properties.

Synthesis Methods

Diclosulam can be synthesized through a multi-step process that involves the reaction of 2,5-dichlorobenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-chloro-4-methylbenzylamine to form the amide intermediate, which is finally treated with sulfonylurea to give 2-chloro-N-(2,5-dichlorophenyl)-4-methylbenzamide.

Scientific Research Applications

Diclosulam has been extensively studied for its herbicidal activity and its impact on the environment. Several studies have shown that 2-chloro-N-(2,5-dichlorophenyl)-4-methylbenzamide effectively controls weeds in crops without causing any harm to the crops themselves. The herbicide has also been found to have a low toxicity to non-target organisms such as birds, mammals, and aquatic organisms.

properties

IUPAC Name |

2-chloro-N-(2,5-dichlorophenyl)-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl3NO/c1-8-2-4-10(12(17)6-8)14(19)18-13-7-9(15)3-5-11(13)16/h2-7H,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLYVIOVGAYWAOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-dichloro-N'-[1-(5-methyl-2-thienyl)ethylidene]benzohydrazide](/img/structure/B5860163.png)

![5-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5860172.png)

![5-amino-1-[2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile](/img/structure/B5860186.png)

![N'-hydroxy-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)ethanimidamide](/img/structure/B5860194.png)

![2-[(3-fluorobenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5860216.png)

![3-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5860218.png)